Methyl 3-chloro-5-(trifluoromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

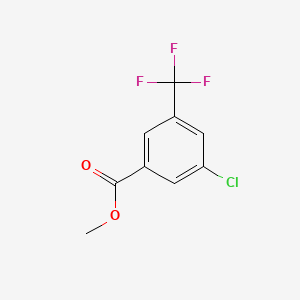

“Methyl 3-chloro-5-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoate and contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-5-(trifluoromethyl)benzoate” consists of a benzoate core with a trifluoromethyl group and a chlorine atom attached to the benzene ring . The presence of these substituents can significantly influence the compound’s physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

“Methyl 3-chloro-5-(trifluoromethyl)benzoate” is a compound that contains a trifluoromethyl (TFM, -CF3) group . Over the past 20 years, many FDA-approved drugs have incorporated the TFM group as one of their pharmacophores . The unique properties of the fluorine atom and the TFM group contribute to the pharmacological activities of these drugs .

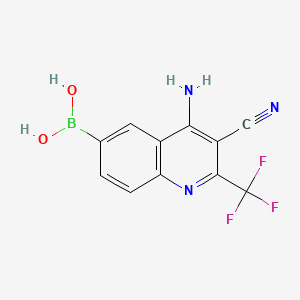

Synthesis of Pexidartinib

Pexidartinib, an FDA-approved drug, can be synthesized using a compound that contains a trifluoromethyl group . After certain protective groups are removed, the free amine is transformed into pexidartinib .

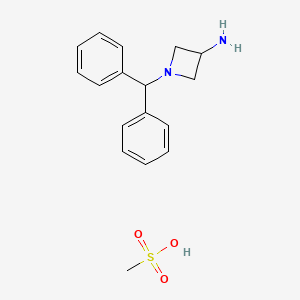

Synthesis of Selinexor

The synthesis of Selinexor, another FDA-approved drug, begins with a compound similar to “Methyl 3-chloro-5-(trifluoromethyl)benzoate” known as 3,5-bis(trifluoromethyl)benzonitrile . This compound is hydrolyzed to form 3,5-bis(trifluoromethyl)benzamide, which then reacts with N,N-dimethyl formamide dimethyl acetal to yield an intermediate imine .

Agrochemical Applications

Trifluoromethylpyridines, which can be derived from “Methyl 3-chloro-5-(trifluoromethyl)benzoate”, are key structural motifs in active agrochemical ingredients . Over the past two decades, more than 50% of the pesticides launched have been fluorinated . Trifluoromethyl group-containing compounds make up a significant portion of these fluorinated pesticides .

Functional Materials

The development of fluorinated organic chemicals, including those containing the trifluoromethyl group, is an important research topic in the field of functional materials . The unique properties of fluorine and the trifluoromethyl group contribute to the performance of these materials .

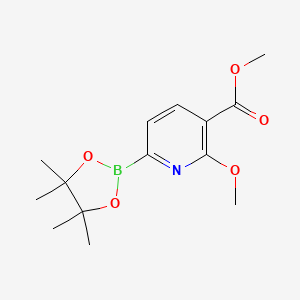

Lithiation in Flow Chemistry

“Methyl 3-chloro-5-(trifluoromethyl)benzoate” can be used in flow chemistry for the functionalization of certain positions on the molecule . This process involves lithiation in flow followed by trapping in batch with a series of electrophiles .

Eigenschaften

IUPAC Name |

methyl 3-chloro-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVFZOBJVRSBOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673206 |

Source

|

| Record name | Methyl 3-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-5-(trifluoromethyl)benzoate | |

CAS RN |

1214361-12-2 |

Source

|

| Record name | Methyl 3-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)